Welcome to the BenchChem Online Store!
molecular formula C10H10N2O2S B1630529 Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 52505-46-1

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Cat. No. B1630529
M. Wt: 222.27 g/mol
InChI Key: HNLWHNQYBCCNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07423047B2

Procedure details

A mixture of 2-chloro-3-cyanopyridine (330 g), ethyl 2-mercaptoacetate (361.2 g), sodium carbonate (265 g) and EtOH (1.2L) was heated to reflux for 4.5 hours. It was then cooled to ambient temperature, added to water (10 L) and the addition was washed in with water (5 L). The resulting slurry was stirred for 30 minutes and then it was filtered. The filter cake was washed with two portions of water (2×2.5 L) and dried at the pump. The solids were then dried to constant weight under vacuum at 45° C. to yield the title compound as a brown solid (493.1 g, 93.2%). δH (CDCl3) 8.68 (1H, dd, J 4.7, 1.2 Hz), 7.93 (1H, dd, J 8.5, 1.2 Hz), 7.29 (1H, dd, J 8.5, 4.7 Hz), 5.90 (2H, b), 4.38 (2H, q, J 7.0 Hz), 1.40 (3H, t, J 7.0 Hz). LCMS RT 2.9 minutes, 223 (M+H)+
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
361.2 g
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step Two
Yield
93.2%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[SH:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(=O)([O-])[O-].[Na+].[Na+].CCO>O>[NH2:9][C:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[S:10][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
330 g
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Name
Quantity
361.2 g
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
265 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.2 L
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4.5 hours
Duration
4.5 h
ADDITION
Type
ADDITION
Details
the addition
WASH
Type
WASH
Details
was washed in with water (5 L)
FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
The filter cake was washed with two portions of water (2×2.5 L)
CUSTOM
Type
CUSTOM
Details
dried at the pump
CUSTOM
Type
CUSTOM
Details
The solids were then dried to constant weight under vacuum at 45° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(SC2=NC=CC=C21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 493.1 g
YIELD: PERCENTYIELD 93.2%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.